2-Cyclopropylpiperazine
Overview
Description
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds, including derivatives similar to 2-Cyclopropylpiperazine, often involves intricate chemical reactions. A common approach includes intramolecular cyclopropanation reactions and Lewis acid-mediated cycloadditions, providing a pathway to obtain spirocyclopropylpyrazolones and barbiturates with diversified functional and stereochemical properties (Mukherjee & Das, 2017).
Molecular Structure Analysis
The crystal structure analysis of compounds related to 2-Cyclopropylpiperazine, such as 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, reveals the conformation of the molecule, including bond lengths, angles, and the planarity of the benzimidazole ring system. These analyses confirm the predicted structure from chemical and spectral analyses and provide insights into the molecule's geometry and intermolecular interactions (Özbey, Kuş, & Göker, 2001).
Chemical Reactions and Properties
Chemical reactions involving cyclopropylpiperazine derivatives encompass a wide range, from cyclopropanation reactions using diazo compounds to transformations of cyclopropanes. These reactions are pivotal for synthesizing biologically active cyclopropylamines and piperazines with varied structural features (Miyamura, Itami, & Yamaguchi, 2017).
Scientific Research Applications
-
Synthesis of Piperazine Derivatives
- Field : Organic Chemistry
- Application : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Methods : The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results : The synthesis methods have been reported to yield protected piperazines in 81–91% yields .
-
C–H Functionalization of Piperazine
- Field : Medicinal Chemistry
- Application : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
- Methods : Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
- Results : The C–H functionalization methods have been reported to afford functionalized piperazines .
-
Drug Industry Application
- Field : Pharmaceutical Industry
- Application : Cyclopropylpiperazine (CPPP), which includes 2-Cyclopropylpiperazine, has been widely applied in the drug industry .
- Methods : The specific methods of application in the drug industry are not detailed in the source .
- Results : The results or outcomes of this application are not specified in the source .
-
Density Functional Theory Study
- Field : Computational Chemistry
- Application : A density functional theory study was conducted on the interaction of B- and Al-doped C60 fullerenes with CPPP .
- Methods : The study investigated the two novel aromatic inorganic cyclo M9N9 (M = B and Al) molecules .
- Results : The results of this study are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
2-cyclopropylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6(1)7-5-8-3-4-9-7/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGUFQFMTFDRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599659 | |
Record name | 2-Cyclopropylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpiperazine | |
CAS RN |
111759-96-7 | |
Record name | 2-Cyclopropylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.